molecular formula C15H14F3NO2 B1329158 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline CAS No. 946784-72-1

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B1329158
CAS No.: 946784-72-1
M. Wt: 297.27 g/mol
InChI Key: PMLGSARXECGDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. The presence of the trifluoromethyl group and the ethoxyphenoxy group in this compound makes it particularly interesting for various chemical applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline typically involves the reaction of 4-ethoxyphenol with 2-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction conditions often include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethoxyphenoxy)-3-(trifluoromethyl)aniline
  • 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline
  • 4-(4-Ethoxyphenoxy)-2-(difluoromethyl)aniline

Uniqueness

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is unique due to the specific positioning of the ethoxyphenoxy and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in pharmaceutical development.

Properties

IUPAC Name

4-(4-ethoxyphenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-2-20-10-3-5-11(6-4-10)21-12-7-8-14(19)13(9-12)15(16,17)18/h3-9H,2,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLGSARXECGDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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